4-Methoxybenzaldehyde

Catalog No.
S572683
CAS No.
123-11-5
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzaldehyde

CAS Number

123-11-5

Product Name

4-Methoxybenzaldehyde

IUPAC Name

4-methoxybenzaldehyde

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3

InChI Key

ZRSNZINYAWTAHE-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 4.29X10+3 mg/L at 25 °C
Insoluble in water
Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene.
Soluble in 5 volumes of 5% alcohol
4.29 mg/mL at 25 °C
poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

4-anisaldehyde, 4-anisaldehyde, 1,2,3,4,5,6-(14)C6-labeled, 4-anisaldehyde, 18O-labeled, 4-anisaldehyde, formyl-(14)C-labeled, 4-methoxybenzaldehyde, anisaldehyde, p-anisaldehyde, p-methoxybenzaldehyde, para-anisaldehyde

Canonical SMILES

COC1=CC=C(C=C1)C=O

The exact mass of the compound 4-Methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m4.29 mg/ml at 25 °cin water, 4.29x10+3 mg/l at 25 °cinsoluble in watermiscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene.soluble in 5 volumes of 5% alcohol4.29 mg/ml at 25 °cpoorly soluble in water, glycols, glycerol; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5590. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methoxybenzaldehyde (p-anisaldehyde) is an electron-rich aromatic aldehyde widely procured as a critical building block in pharmaceutical, fragrance, and agrochemical manufacturing. Characterized by the strong electron-donating resonance (+R) effect of its para-methoxy group, it exhibits fundamentally different reactivity compared to unsubstituted benzaldehyde [1]. This electronic modulation decreases the electrophilicity of the carbonyl carbon, altering the kinetics of nucleophilic additions, while simultaneously activating the aromatic ring toward electrophilic attack. In industrial and laboratory settings, it is primarily selected not just as a structural motif, but as a highly specialized reagent for forming p-methoxybenzyl (PMB) and p-methoxybenzylidene protecting groups, which offer orthogonal deprotection pathways unavailable to standard benzyl derivatives [2].

Substituting 4-methoxybenzaldehyde with standard benzaldehyde or other substituted analogs (e.g., 4-nitrobenzaldehyde) routinely leads to catastrophic failures in multistep synthesis and process scaling. The most critical divergence occurs in protecting group chemistry: benzylidene acetals derived from benzaldehyde require harsh acidic or hydrogenolysis conditions for cleavage, whereas p-methoxybenzylidene acetals can be cleaved under exceptionally mild oxidative conditions[1]. Furthermore, in reductive aminations, the reduced electrophilicity of 4-methoxybenzaldehyde prevents the overalkylation often seen with more reactive aliphatic or electron-deficient aromatic aldehydes [2]. Attempting to use benzaldehyde as a cost-saving substitute in these workflows will eliminate orthogonal deprotection options, reduce chemoselectivity, and ultimately decrease the overall yield of complex target molecules.

Orthogonal Cleavage of Acetal Protecting Groups via DDQ Oxidation

The primary industrial driver for procuring 4-methoxybenzaldehyde over benzaldehyde is its ability to form p-methoxybenzylidene acetals. These acetals undergo rapid oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in aqueous dichloromethane, typically yielding >85-90% of the deprotected diol at room temperature [1]. In stark contrast, standard benzylidene acetals formed from benzaldehyde are completely inert to DDQ under identical conditions. Additionally, the +R effect of the methoxy group accelerates acid-catalyzed hydrolysis, making p-methoxybenzylidene acetals cleave approximately 10 times faster than benzylidene acetals in 80% aqueous acetic acid [1].

Evidence DimensionOxidative cleavage susceptibility of the formed acetal
Target Compound DataForms p-methoxybenzylidene acetals, which are cleaved by DDQ in CH2Cl2/H2O at room temperature in >85-90% yield.
Comparator Or BaselineBenzaldehyde (forms benzylidene acetals, completely inert to DDQ under identical conditions).
Quantified DifferenceProvides a near-quantitative orthogonal deprotection pathway (DDQ cleavage) completely absent in benzaldehyde derivatives, while also hydrolyzing ~10 times faster under mild acidic conditions.
ConditionsOxidative cleavage using DDQ in aqueous dichloromethane; hydrolysis in 80% aqueous acetic acid.

This absolute orthogonal reactivity is the primary reason buyers procure 4-methoxybenzaldehyde for complex oligosaccharide and API synthesis, allowing deprotection without harsh hydrogenolysis.

Chemoselectivity in Reductive Amination and PMB-Amine Formation

In the synthesis of secondary amines via reductive amination, the electrophilicity of the aldehyde dictates the extent of unwanted overalkylation. 4-Methoxybenzaldehyde, dampened by its electron-donating methoxy group, reacts with primary amines (e.g., aniline, 2-phenylethylamine) under catalytic hydrogenation (Pd/H2) or borohydride reduction to yield the secondary N-(4-methoxybenzyl) amine in 86-99% yield, with zero detected tertiary amine overalkylation [1]. More electrophilic aldehydes, such as unhindered aliphatic aldehydes or electron-deficient benzaldehydes, frequently suffer from overalkylation, requiring strict stoichiometric control or resulting in complex purification workflows.

Evidence DimensionSuppression of overalkylation in secondary amine synthesis
Target Compound DataYields secondary N-(4-methoxybenzyl) amines in 86-99% yield with zero detected tertiary amine overalkylation.
Comparator Or BaselineAliphatic aldehydes and highly electrophilic aromatic aldehydes (prone to forming tertiary amine overalkylation byproducts).
Quantified DifferenceThe +R effect of the methoxy group dampens carbonyl reactivity, ensuring >99% selectivity for the mono-alkylated secondary amine.
ConditionsCatalytic reductive alkylation of primary amines using transition metal catalysts (e.g., Pd) under H2 or NaBH4.

Ensures high-purity profiles in the industrial synthesis of PMB-protected amines, eliminating the need for costly chromatographic separation of overalkylated byproducts.

Accelerated Catalytic Oxidation to Phenolic Derivatives

The electron-rich aromatic ring of 4-methoxybenzaldehyde fundamentally alters its oxidation pathway compared to unsubstituted benzaldehyde. When subjected to Methyltrioxorhenium (MTO)-catalyzed H2O2 oxidation, 4-methoxybenzaldehyde undergoes rapid Baeyer-Villiger-type oxidation to yield 4-methoxyphenol in 74% yield [1]. In contrast, benzaldehyde reacts significantly slower under identical conditions and primarily yields benzoic acid rather than phenol. This accelerated nucleophilic attack on the peroxo complex is driven by the methoxy group's ability to stabilize the migratory transition state.

Evidence DimensionYield and pathway of Methyltrioxorhenium (MTO)-catalyzed H2O2 oxidation
Target Compound DataRapidly oxidizes to 4-methoxyphenol via a Baeyer-Villiger-type pathway in 74% yield.
Comparator Or BaselineBenzaldehyde (reacts sluggishly, primarily yielding benzoic acid rather than phenol).
Quantified DifferenceThe electron-donating methoxy group shifts the reaction pathway from standard aldehyde oxidation (to acid) to nucleophilic migration, yielding the corresponding phenol in >70% yield.
Conditions2 mol% MTO catalyst, H2O2 in ethanol or THF at 50°C.

Demonstrates its utility as a specific precursor for 4-methoxyphenol derivatives, while also dictating stricter storage requirements to prevent auto-oxidation compared to standard benzaldehyde.

Carbohydrate and Oligosaccharide Synthesis Workflows

Directly leverages the DDQ-cleavable p-methoxybenzylidene acetal to protect 1,2- and 1,3-diols in complex glycan synthesis. This allows process chemists to execute subsequent orthogonal deprotections without disturbing standard benzyl ethers or esters, a critical requirement in the assembly of multi-unit oligosaccharides[1].

Synthesis of PMB-Protected Amine Intermediates for APIs

Utilizes the compound's controlled electrophilicity in reductive aminations to generate N-(4-methoxybenzyl) (PMB) amines. These intermediates are highly stable to various basic and nucleophilic conditions during API manufacturing, but can be easily and cleanly removed by TFA or DDQ in the final synthetic stages without the risk of overalkylation during their formation [2].

Precursor for 4-Methoxyphenol Derivatives

Exploits the accelerated oxidation kinetics of 4-methoxybenzaldehyde in catalytic peroxide systems to synthesize selectively substituted phenols via Baeyer-Villiger-type rearrangements. This provides a greener, more direct industrial route to 4-methoxyphenols, bypassing traditional and harsher electrophilic aromatic substitution pathways[3].

Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline]
Liquid
colourless to slightly yellow liquid with a Intensely sweet, floral odou

Color/Form

Oily liquid
Colorless to pale yellow liquid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

136.052429494 Da

Monoisotopic Mass

136.052429494 Da

Boiling Point

255 °C
248.00 to 249.00 °C. @ 760.00 mm Hg

Flash Point

116 °C (241 °F) - closed cup

Heavy Atom Count

10

Taste

Sweet powdery, spicy creamy, spice anise, nutty, cherry pit and almond-like nuances.
It has a bitter flavor above 30 to 40 ppm.

Vapor Density

4.7 (Air = 1)

Density

1.1191 g/cu cm at 15 °C
1.115-1.123

LogP

1.76 (LogP)
1.76
log Kow = 1.76

Odor

Hawthorn odor
Odor resembles that of coumarin
Sweet powdery, spicy creamy, fruity, vanilla and hay-like. Coumarin, almond, anisic with berry nuances.

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

0 °C

UNII

9PA5V6656V

GHS Hazard Statements

Aggregated GHS information provided by 4363 companies from 21 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2741 of 4363 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1622 of 4363 companies with hazard statement code(s):;
H302 (98.21%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: p-Anisaldehyde is a colorless to pale yellow, oily liquid. It has an odor like freshly mown grass with a nutty taste like anise. It is moderately soluble in water. It occurs naturally in some plants and is found in many spice extracts. USE: p-Anisaldehyde is an important commercial chemical. It is used in perfumery and toilet soaps, in making other chemicals, in electroplating and as a flavoring in confectionaries and beverages. EXPOSURE: Workers that use p-anisaldehyde may breathe in vapors or have direct skin contact. The general population may be exposed by breathing vapors or direct skin contact with consumer products containing p-anisaldehyde, consumption of foods containing p-anisaldehyde and smoking cigarettes. If p-anisaldehyde is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: No skin irritation was observed in humans following direct skin contact with diluted p-anisaldehyde. No additional data on the potential for p-anisaldehyde to cause toxic effects in humans were available. Moderate skin irritation was observed in laboratory animals following direct skin contact with undiluted p-anisaldehyde. p-Anisaldehyde showed low toxicity in laboratory animals following single oral or skin exposures. Data on the potential for p-anisaldehyde to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for p-anisaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.03 [mmHg]
3.29X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

50984-52-6
123-11-5

Metabolism Metabolites

Anisic aldehyde undergoes a very slight degree of demethylation with oxidation of its aldehyde group to an acid group, the major metabolite excreted being anisic acid.

Associated Chemicals

o-Anisaldehyde;135-02-4
m-Anisaldehyde;591-31-1

Wikipedia

4-Anisaldehyde

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By methylation and oxidation of p-cresol and also by oxidation of anethole.
OXIDATION OF ANETHOLE WITH CHROMIC ACID; METHYLATION OF P-CRESOL TO P-CRESYL METHYL ETHER, FOLLOWED BY OXIDATION WITH MANGANESE DIOXIDE

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Benzaldehyde, 4-methoxy-: ACTIVE

Analytic Laboratory Methods

Anisaldehyde was determined in anise and fennel plant extracts by high-performance liquid chromatography.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

It has been suggested that aromatic aldehydes may reduce cytochrome c. Therefore, interaction of the aromatic aldehydes, p-anisaldehyde, benzaldehyde, p-tolualdehyde, p-carboxybenzaldehyde, p-chlorobenzaldehyde and p-nitrobenzaldehyde, with rat liver mitochondria was examined in vitro. Although both pyruvate/malate- and succinate-mediated respiration, as well as that mediated by other citric acid cycle intermediates, were inhibited by the aromatic aldehydes (0.5 to 1.0 mM), cytochrome c oxidase was not inhibited by aromatic aldehydes (1.0 to 20 mM). There was a marked inhibition of succinic dehydrogenase and both ADP- and DNP-stimulated respiration by benzaldehyde (2 to 20 mM). Since both pyruvate/malate- and succinate-mediated respiration were inhibited by the aromatic aldehydes without inhibition of cytochrome c oxidase, several sites of inhibition, possibly both at the site of transport of substrates and the active enzymes, may exist. Benzaldehyde, 300 uM, inhibited pyruvate/malate-mediated state 3 respiration by 50% which suggests that no additional functional group or metabolism to another species is required for these inhibitory effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Naylor et al. Identification of a chemical probe for NAADP by virtual screening Nature Chemical Biology, doi: 10.1038/nchembio.150, published online 22 February 2009 http://www.nature.com/naturechemicalbiology
Denmark et al. N-silyl oxyketene imines are underused yet highly versatile reagents for catalytic asymmetric synthesis. Nature Chemistry, doi: 10.1038/nchem.857, published online 3 October 2010 http://www.nature.com/nchem
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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